[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine is an organic compound with the molecular formula C17H14ClNO3S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-naphthylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes like carbonic anhydrase and tubulin, which are targets for anticancer drugs.
Biological Studies: The compound is used in studies related to cell signaling pathways and protein interactions.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of [(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can affect various physiological processes, including pH regulation and ion transport .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(1-naphthyl)benzenesulfonamide: Similar structure but with a methoxy group at the para position.
5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide: Similar structure but with the naphthyl group at a different position.
Uniqueness
[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C17H14ClNO3S |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H14ClNO3S/c1-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11,19H,1H3 |
InChI Key |
GUCSVCAAZUJRLD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.